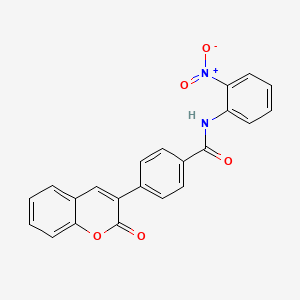![molecular formula C19H18N2O3S B5975385 N'-[1-(2-hydroxyphenyl)propylidene]-2-naphthalenesulfonohydrazide](/img/structure/B5975385.png)
N'-[1-(2-hydroxyphenyl)propylidene]-2-naphthalenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[1-(2-hydroxyphenyl)propylidene]-2-naphthalenesulfonohydrazide, also known as HNNS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
N'-[1-(2-hydroxyphenyl)propylidene]-2-naphthalenesulfonohydrazide has been widely studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory activities, making it a potential candidate for the development of new drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of N'-[1-(2-hydroxyphenyl)propylidene]-2-naphthalenesulfonohydrazide is not fully understood. However, it has been suggested that it may exert its biological effects through the inhibition of certain enzymes and signaling pathways in cells, leading to the modulation of various cellular processes.
Biochemical and Physiological Effects:
N'-[1-(2-hydroxyphenyl)propylidene]-2-naphthalenesulfonohydrazide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been found to inhibit the growth of certain bacterial and fungal strains, as well as to induce apoptosis in cancer cells. Additionally, it has been shown to reduce inflammation and oxidative stress in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N'-[1-(2-hydroxyphenyl)propylidene]-2-naphthalenesulfonohydrazide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on N'-[1-(2-hydroxyphenyl)propylidene]-2-naphthalenesulfonohydrazide. One area of interest is the development of new drugs and therapeutic agents based on its antimicrobial, antitumor, and anti-inflammatory activities. Additionally, further studies are needed to elucidate its mechanism of action and to determine its potential toxicity and safety in vivo. Other potential areas of research include the development of new synthetic methods for N'-[1-(2-hydroxyphenyl)propylidene]-2-naphthalenesulfonohydrazide and the exploration of its potential applications in other fields, such as materials science and catalysis.
Conclusion:
In conclusion, N'-[1-(2-hydroxyphenyl)propylidene]-2-naphthalenesulfonohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It exhibits antimicrobial, antitumor, and anti-inflammatory activities, making it a potential candidate for the development of new drugs and therapeutic agents. Further research is needed to fully understand its mechanism of action and to determine its potential toxicity and safety in vivo.
Synthesemethoden
N'-[1-(2-hydroxyphenyl)propylidene]-2-naphthalenesulfonohydrazide can be synthesized through the reaction of 2-naphthalenesulfonyl chloride with 2-hydroxybenzaldehyde in the presence of hydrazine hydrate. The resulting product is a yellowish powder that is soluble in organic solvents.
Eigenschaften
IUPAC Name |
N-[(Z)-1-(2-hydroxyphenyl)propylideneamino]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-2-18(17-9-5-6-10-19(17)22)20-21-25(23,24)16-12-11-14-7-3-4-8-15(14)13-16/h3-13,21-22H,2H2,1H3/b20-18- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIYJDHISJMRNB-ZZEZOPTASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNS(=O)(=O)C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N/NS(=O)(=O)C1=CC2=CC=CC=C2C=C1)/C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(1Z)-1-(2-hydroxyphenyl)propylidene]naphthalene-2-sulfonohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-{[3-(hydroxymethyl)-3-(3-methoxybenzyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B5975304.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N-methyl-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5975306.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B5975313.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B5975321.png)
![N-(tert-butyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5975334.png)
![N'-(3,5-dibromo-2-hydroxybenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide](/img/structure/B5975339.png)

![1'-(3-methylphenyl)-3-[3-(4-morpholinyl)-3-oxopropyl]-1,4'-bipiperidine](/img/structure/B5975356.png)
![N-{3-[(2,4-dichlorobenzoyl)amino]phenyl}-5-(4-nitrophenyl)-2-furamide](/img/structure/B5975357.png)
![4-(dimethylamino)-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5975373.png)
![4-{[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzamide](/img/structure/B5975375.png)
![N'-(2-hydroxy-3-methoxybenzylidene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5975384.png)
![1-[4-({[(1-cyclopentyl-3-piperidinyl)methyl][2-(1-piperidinyl)ethyl]amino}methyl)-2-thienyl]ethanone](/img/structure/B5975398.png)
methanone](/img/structure/B5975402.png)